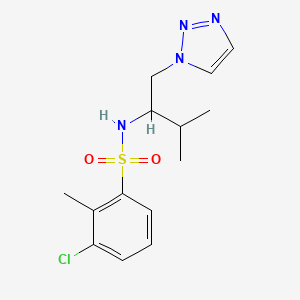

3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19ClN4O2S and its molecular weight is 342.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .

Actividad Biológica

3-Chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H19ClN4O2S and a molecular weight of 342.8 g/mol. This compound incorporates a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the application of "Click" chemistry techniques and cross-coupling reactions. These methods are advantageous for creating triazole derivatives due to their efficiency and high yield. The synthesis process allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Research indicates that compounds containing triazole structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The IC50 values for various triazole compounds have been reported in the range of 1.95 to 4.24 μM, demonstrating stronger activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| 3-Chloro-2-methyl... | 4.24 | Pemetrexed | 7.26 |

| Compound A | 1.95 | Doxorubicin | 5.0 |

| Compound B | 4.00 | 5-Fluorouracil | 6.5 |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. Compounds similar to this compound have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 μg/mL |

| Compound D | S. aureus | 16 μg/mL |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups (like chlorine in this case) on the aromatic ring has been correlated with enhanced activity against cancer cells and bacteria . The SAR studies suggest that modifications to the triazole ring and the sulfonamide group can lead to variations in potency.

Case Studies

A notable study focused on a series of synthesized triazole derivatives where one compound demonstrated potent TS inhibition with an IC50 value lower than that of conventional drugs . Furthermore, molecular docking studies confirmed that these compounds effectively bind to the active site of TS, supporting their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that compounds containing triazole and sulfonamide functionalities exhibit potent antimicrobial activities. The incorporation of the triazole moiety enhances the efficacy against several bacterial strains. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties, demonstrating promising results against resistant strains of bacteria.

Anticancer Activity

Recent studies have focused on the synthesis of benzenesulfonamide derivatives as potential anticancer agents. For example, a series of novel compounds were tested against various cancer cell lines, revealing significant cytotoxic activity. The most active derivatives showed low micromolar GI50 levels across multiple cancer types, including breast and colon cancer .

Case Study: Antitumor Evaluation

A study published in Molecular Cancer Therapeutics evaluated a range of sulfonamide derivatives for their antitumor activity. The compounds were assessed using the NCI-60 cell line panel, with some exhibiting remarkable activity against human tumor cell lines at concentrations as low as 1.9–3.0 μM .

Antimalarial Potential

The design of triazole-based sulfonamides has also been explored for antimalarial applications. A study synthesized 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives and conducted docking studies to identify lead compounds for malaria treatment. The results indicated that specific substitutions on the triazole ring significantly influenced biological activity against malaria parasites .

Fungicides

The triazole ring is well-known in agricultural chemistry for its fungicidal properties. Compounds similar to 3-chloro-2-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide are being investigated as potential fungicides to combat crop diseases caused by fungal pathogens.

Herbicides

Research into the herbicidal activity of sulfonamide derivatives has yielded promising results. These compounds can inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively without harming crops.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Condensation Reaction | 50–62 | Formation of triazole ring |

| Cyclization with Sulfonyl Chloride | 60–70 | Coupling reaction to form final product |

| Purification | Varies | Recrystallization or chromatography |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s structural features enable diverse chemical transformations:

Triazole Moiety Reactions

-

Oxidation : The triazole ring can be oxidized using hydrogen peroxide or other oxidizing agents to form reactive intermediates.

-

Hydrolysis : Under acidic/basic conditions, triazole may undergo hydrolysis, though steric hindrance from the substituents can stabilize the ring.

Sulfonamide Group Reactions

-

Nucleophilic Substitution : The sulfonamide nitrogen can react with electrophiles (e.g., methyl isothiocyanate) to form carbothioamides .

-

Alkaline Hydrolysis : Cleavage of the sulfonamide bond under strong alkaline conditions to release the amine derivative .

Substitution Reactions

-

Alkylation/Arylation : The benzene ring’s substituents (Cl, methyl) may undergo electrophilic substitution, though regiochemistry is influenced by directing groups.

-

Copper-Mediated Couplings : Triazole’s nitrogen can participate in metal-catalyzed cross-couplings (e.g., Ullmann-type reactions) .

Mechanistic Insights

The compound’s reactivity is driven by its heterocyclic triazole and sulfonamide groups:

-

Triazole’s Role : Acts as a bioisostere of amide bonds, enabling hydrogen bonding and π-π interactions with biological targets (e.g., enzymes) .

-

Sulfonamide’s Role : Enhances aqueous solubility and provides a reactive site for nucleophilic attack .

Challenges and Limitations

-

Regioselectivity : Steric effects from bulky substituents (e.g., butan-2-yl group) may hinder reactions at specific positions.

-

Thermal Stability : Requires optimization of reaction conditions to prevent decomposition during synthesis.

Propiedades

IUPAC Name |

3-chloro-2-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2S/c1-10(2)13(9-19-8-7-16-18-19)17-22(20,21)14-6-4-5-12(15)11(14)3/h4-8,10,13,17H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTJUMPOZGIHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(CN2C=CN=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.